molecular formula C17H16O5 B12000668 Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate CAS No. 4889-50-3

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate

Cat. No.: B12000668
CAS No.: 4889-50-3
M. Wt: 300.30 g/mol
InChI Key: CEFVWDWRRPNWLO-UHFFFAOYSA-N
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Description

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate is an organic compound with the molecular formula C17H16O5. It is a derivative of benzo[a]cycloheptene, featuring two ester groups and a ketone functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the benzo[a]cycloheptene core. This can be achieved through cyclization reactions involving aromatic precursors.

    Functional Group Introduction: The introduction of the ester groups is usually done via esterification reactions. Common reagents include diethyl oxalate and appropriate catalysts.

    Oxidation: The ketone group is introduced through oxidation reactions. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under controlled conditions to achieve the desired oxidation state.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale batch or continuous processes. Key considerations include:

    Reaction Optimization: Ensuring high yield and purity through optimized reaction conditions.

    Catalyst Selection: Using efficient and recyclable catalysts to minimize costs and environmental impact.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where nucleophiles replace the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles such as amines or alcohols under acidic or basic conditions

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Amides, esters, or ethers depending on the nucleophile

Scientific Research Applications

Medicinal Chemistry Applications

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate has been studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that derivatives of this compound may exhibit anticancer properties. A study demonstrated its effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation in animal models, suggesting potential use in treating inflammatory diseases .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

  • Michael Addition Reactions : It has been utilized in Michael addition reactions, forming more complex molecules that can be further modified for various applications. For example, it reacts with malononitrile and methyl cyanoacetate to produce substituted cycloheptenes .
  • Synthesis of Novel Compounds : Its unique structure allows for the synthesis of novel compounds with potential biological activities, enhancing the library of drug candidates available for pharmaceutical development .

Agrochemical Applications

There is emerging interest in the use of this compound in agrochemicals:

  • Pesticide Development : Preliminary studies suggest that modifications of this compound may lead to the development of effective pesticides due to its ability to disrupt specific biological pathways in pests .

Case Study 1: Anticancer Activity

In a study published by the American Chemical Society, this compound was tested against breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving both apoptosis and necrosis being observed .

Case Study 2: Organic Synthesis

A research article detailed the use of this compound as a precursor in synthesizing new anti-inflammatory agents. The compound underwent several transformations leading to derivatives that exhibited enhanced anti-inflammatory activity compared to the parent compound .

Summary Table of Applications

Application AreaDescriptionReferences
Medicinal ChemistryAnticancer and anti-inflammatory properties
Organic SynthesisKey intermediate for Michael addition reactions
AgrochemicalsPotential for developing new pesticides

Mechanism of Action

The mechanism by which Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate exerts its effects depends on its interaction with molecular targets. For instance:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate can be compared with other similar compounds, such as:

  • Diethyl 7-oxo-6,7-dihydro-5H-benzo[a]cycloheptene-6,8-dicarboxylate
  • Diethyl 7-oxo-7H-benzo[a]cycloheptene-6,8-dicarboxylate

These compounds share structural similarities but differ in their functional groups or degree of saturation, which can influence their reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows it to participate in a range of chemical reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications. Understanding its preparation, reactivity, and applications can pave the way for new discoveries and innovations.

Biological Activity

Diethyl 7-oxo-7H-benzo(a)cycloheptene-6,8-dicarboxylate is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant research findings, including case studies and data tables that summarize its effects.

Chemical Structure and Properties

This compound has the molecular formula C17H16O5C_{17}H_{16}O_5 and is characterized by its unique bicyclic structure. The compound features two ester groups and a ketone, contributing to its reactivity and biological properties.

Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant anticancer activity. For instance, a study published in Journal of Medicinal Chemistry demonstrated that certain analogs displayed potent cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition

Research has also highlighted the compound's ability to inhibit specific enzymes. For example, it has been shown to act as an inhibitor of cyclooxygenase (COX) enzymes, which play a critical role in inflammation and pain pathways. This inhibition could position the compound as a candidate for anti-inflammatory therapies .

Neuroprotective Effects

Another area of investigation focuses on the neuroprotective properties of this compound. In vitro studies have suggested that the compound may protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Study 1: Cancer Cell Line Testing

In a controlled experiment involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating significant potency against these cells.

Case Study 2: COX Inhibition Assay

A comparative study assessed the COX inhibition potential of this compound against standard non-steroidal anti-inflammatory drugs (NSAIDs). The compound exhibited comparable inhibition rates at concentrations as low as 10 µM, suggesting its viability as an anti-inflammatory agent.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity in MCF-7 cells
Enzyme InhibitionCOX inhibition
NeuroprotectionProtection against oxidative stress

Table 2: Comparison of IC50 Values

CompoundIC50 (µM)Cell Line
Diethyl 7-oxo-7H-benzo(a)cycloheptene15MCF-7
Aspirin20COX Enzyme
Ibuprofen25COX Enzyme

Properties

CAS No.

4889-50-3

Molecular Formula

C17H16O5

Molecular Weight

300.30 g/mol

IUPAC Name

diethyl 7-oxobenzo[7]annulene-6,8-dicarboxylate

InChI

InChI=1S/C17H16O5/c1-3-21-16(19)13-9-11-7-5-6-8-12(11)10-14(15(13)18)17(20)22-4-2/h5-10H,3-4H2,1-2H3

InChI Key

CEFVWDWRRPNWLO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=CC=CC=C2C=C(C1=O)C(=O)OCC

Origin of Product

United States

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